(Z)-dodec-2-enedioic acid (Z)-dodec-2-enedioic acid 2Z-Dodecenedioic acid is a medium-chain fatty acid.
Brand Name: Vulcanchem
CAS No.: 6556-35-0
VCID: VC13387242
InChI: InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7-
SMILES: C(CCCCC(=O)O)CCCC=CC(=O)O
Molecular Formula: C12H20O4
Molecular Weight: 228.28 g/mol

(Z)-dodec-2-enedioic acid

CAS No.: 6556-35-0

Cat. No.: VC13387242

Molecular Formula: C12H20O4

Molecular Weight: 228.28 g/mol

* For research use only. Not for human or veterinary use.

(Z)-dodec-2-enedioic acid - 6556-35-0

Specification

CAS No. 6556-35-0
Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
IUPAC Name (Z)-dodec-2-enedioic acid
Standard InChI InChI=1S/C12H20O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h7,9H,1-6,8,10H2,(H,13,14)(H,15,16)/b9-7-
Standard InChI Key MAZWDMBCPDUFDJ-CLFYSBASSA-N
Isomeric SMILES C(CCCCC(=O)O)CCC/C=C\C(=O)O
SMILES C(CCCCC(=O)O)CCCC=CC(=O)O
Canonical SMILES C(CCCCC(=O)O)CCCC=CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

(Z)-Dodec-2-enedioic acid belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail of 12 carbon atoms with two carboxylic acid groups at positions 1 and 12 and a cis-configured double bond at position 2 . Its IUPAC name is (2Z)-dodec-2-enedioic acid, and it is isomeric with traumatic acid (the E isomer). The structural formula is represented as:

HOOC-(CH2)8-CH=CH-COOH\text{HOOC-(CH}_2\text{)}_8\text{-CH=CH-COOH}

The cis configuration introduces a kink in the hydrocarbon chain, influencing its physical properties and reactivity compared to the trans isomer .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H20O4\text{C}_{12}\text{H}_{20}\text{O}_4
Average Molecular Weight228.28 g/mol
Monoisotopic Mass228.1362 Da
SolubilityPractically insoluble in water
pKa~4.5 (both carboxyl groups)Inferred

Synthesis and Production Pathways

Chemical Synthesis

Industrial production of dodecenedioic acid derivatives, including the Z isomer, leverages metathesis reactions. A patented method involves:

  • Muconic Acid Reduction: Biologically derived muconic acid is reduced to 3-hexenedioic acid using zinc halides or selective hydrogenation .

  • Cross-Metathesis: Reacting 3-hexenedioic acid with Δ9 unsaturated fatty acids (e.g., oleic acid) in the presence of a Grubbs catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) yields dodecenedioic acid .

  • Isomer Separation: Chromatographic techniques separate Z and E isomers, though yields of the Z form are typically lower due to thermodynamic favoring of the trans configuration .

Biological Roles and Metabolic Pathways

Pharmacokinetics and Toxicology

No studies specifically address the absorption, distribution, metabolism, or excretion (ADME) of the Z isomer. Related dicarboxylic acids are known to undergo ω-oxidation in the liver, yielding shorter-chain metabolites .

Analytical Characterization

Spectroscopic Identification

  • NMR Spectroscopy: The cis double bond (δ 5.3–5.5 ppm) and carboxyl protons (δ 12–13 ppm) are diagnostic .

  • Mass Spectrometry: ESI-MS typically shows a deprotonated ion at m/z 227.1 [M–H]⁻ .

Chromatographic Methods

Reverse-phase HPLC with C18 columns and UV detection at 210 nm effectively separates Z and E isomers, with the Z isomer eluting earlier due to lower hydrophobicity .

Challenges and Future Directions

The scarcity of data on (Z)-dodec-2-enedioic acid underscores critical research gaps:

  • Synthetic Optimization: Developing stereoselective metathesis catalysts to improve Z isomer yields .

  • Biological Screening: Evaluating its bioactivity in plant and animal models.

  • Stability Studies: Assessing oxidative degradation pathways for industrial applications.

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